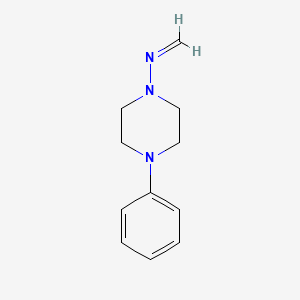![molecular formula C13H16O3 B13866773 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone CAS No. 16162-70-2](/img/structure/B13866773.png)
1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It appears as a white solid with a melting point of 75-79°C . This compound is notable for its applications in organic synthesis and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-formyl-2H-pyran with tetrahydrofuran in the presence of a Grignard reagent such as methylmagnesium bromide . The reaction mixture is then subjected to various purification steps, including extraction and column chromatography, to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure optimal reaction rates and yields .
Applications De Recherche Scientifique
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites . These interactions often involve the formation of covalent bonds with active site residues or the modulation of enzyme activity through allosteric effects .
Comparaison Avec Des Composés Similaires
1-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone can be compared with other similar compounds, such as:
4-Acetyltetrahydropyran: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups and reactivity.
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has a similar tetrahydropyran-2-yloxy group but is attached to a phenol ring instead of an ethanone.
Propanenitrile, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound features a nitrile group in place of the ethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts .
Propriétés
Numéro CAS |
16162-70-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1-[3-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h4-6,9,13H,2-3,7-8H2,1H3 |
Clé InChI |
IOKYUUIONLXUFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


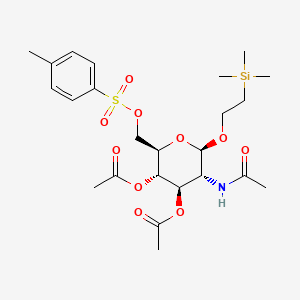
![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)

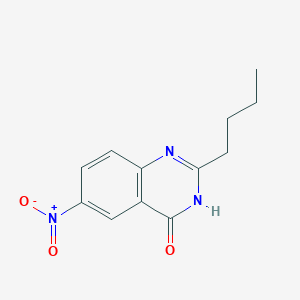

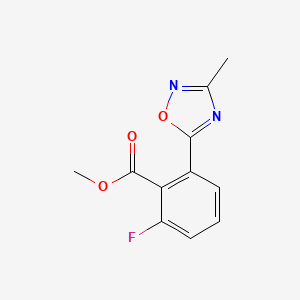


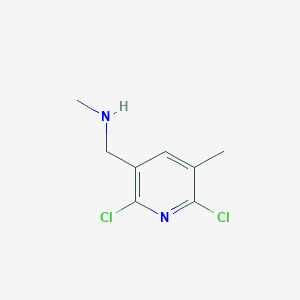
![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)



